molecular formula C14H21NO3S B4876586 N-butyl-2-(propylsulfonyl)benzamide

N-butyl-2-(propylsulfonyl)benzamide

Cat. No. B4876586
M. Wt: 283.39 g/mol
InChI Key: NVZLMQKKGVKIRF-UHFFFAOYSA-N
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Description

N-butyl-2-(propylsulfonyl)benzamide, also known as BPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPBA is a sulfonamide derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N-butyl-2-(propylsulfonyl)benzamide is not fully understood. However, it has been suggested that N-butyl-2-(propylsulfonyl)benzamide inhibits the activity of enzymes by binding to their active sites. N-butyl-2-(propylsulfonyl)benzamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
N-butyl-2-(propylsulfonyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-butyl-2-(propylsulfonyl)benzamide has also been found to inhibit the activity of metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, N-butyl-2-(propylsulfonyl)benzamide has been found to inhibit the activity of β-lactamases, which are enzymes that can break down certain antibiotics.

Advantages and Limitations for Lab Experiments

N-butyl-2-(propylsulfonyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity levels, making it a safe compound to work with. However, N-butyl-2-(propylsulfonyl)benzamide has some limitations for lab experiments. It has been found to be insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-butyl-2-(propylsulfonyl)benzamide has been found to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-butyl-2-(propylsulfonyl)benzamide. One potential direction is the development of N-butyl-2-(propylsulfonyl)benzamide-based fluorescent probes for the detection of metal ions. Another potential direction is the study of N-butyl-2-(propylsulfonyl)benzamide's potential use as an anti-cancer agent. Additionally, the study of N-butyl-2-(propylsulfonyl)benzamide's mechanism of action could lead to the development of new enzyme inhibitors. Finally, the development of new synthesis methods for N-butyl-2-(propylsulfonyl)benzamide could lead to the production of more efficient and effective compounds.

Synthesis Methods

The synthesis of N-butyl-2-(propylsulfonyl)benzamide involves a multistep reaction process. The first step involves the reaction of N-butyl-4-nitrobenzenesulfonamide with propyl magnesium bromide to form N-butyl-4-(propylsulfanyl)benzenesulfonamide. The second step involves the reaction of N-butyl-4-(propylsulfanyl)benzenesulfonamide with thionyl chloride to form N-butyl-4-(propylsulfonyl)benzenesulfonamide. The final step involves the reaction of N-butyl-4-(propylsulfonyl)benzenesulfonamide with 4-aminobenzamide to form N-butyl-2-(propylsulfonyl)benzamide.

Scientific Research Applications

N-butyl-2-(propylsulfonyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have inhibitory effects on several enzymes, including carbonic anhydrase, metalloproteinases, and β-lactamases. N-butyl-2-(propylsulfonyl)benzamide has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of several cancer cell lines. Additionally, N-butyl-2-(propylsulfonyl)benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-butyl-2-propylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-3-5-10-15-14(16)12-8-6-7-9-13(12)19(17,18)11-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLMQKKGVKIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1S(=O)(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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